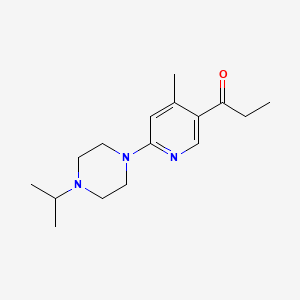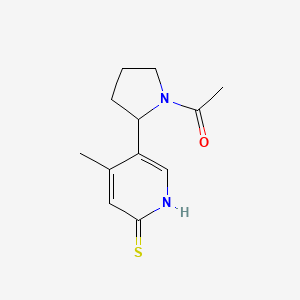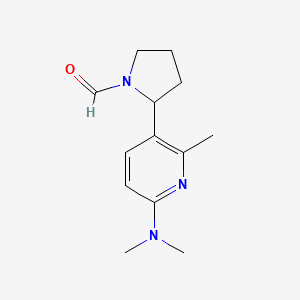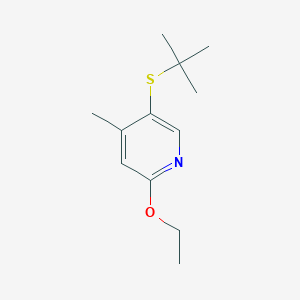
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a 4-chlorophenyl group and a difluoromethyl group attached to a nicotinate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl nicotinate, and difluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The synthetic route may include steps such as nucleophilic substitution, esterification, and difluoromethylation to introduce the desired functional groups onto the nicotinate backbone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, purification techniques, and waste management practices.
化学反应分析
Types of Reactions
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Ethyl 6-(4-chlorophenyl)nicotinate: Lacks the difluoromethyl group.
Ethyl 6-(difluoromethyl)nicotinate: Lacks the 4-chlorophenyl group.
Mthis compound: Has a methyl ester instead of an ethyl ester.
The presence of both the 4-chlorophenyl and difluoromethyl groups in this compound contributes to its unique chemical and physical properties, making it distinct from these similar compounds.
属性
分子式 |
C15H12ClF2NO2 |
|---|---|
分子量 |
311.71 g/mol |
IUPAC 名称 |
ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClF2NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
InChI 键 |
GEIWCHLRLUKPBO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)




![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)








